Ido-IN-4

Description

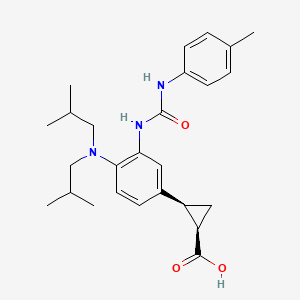

IDO-IN-4 is a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune suppression within tumor microenvironments and autoimmune diseases. Its chemical structure, derived from patent WO2014150677A1 (Example 1, enantiomer 1), features a monovalent pseudo-natural product design optimized for binding to IDO1’s apo-form . Key characteristics include:

- IC50: 8 nM (human IDO1/HEK293 cells) .

- Molecular Weight: 437.57 g/mol; CAS Number: 62925-65-0 .

- Storage: Stable at -20°C for up to two years; reconstituted solutions should be used within one month .

This compound exhibits high selectivity for IDO1 over other dioxygenases, with biochemical assays confirming its ability to reduce IDO1-mediated tryptophan catabolism. However, paradoxically, it increases IDO1 protein levels in cellular models, a phenomenon attributed to its interference with KLHDC3-mediated ubiquitination and proteasomal degradation pathways . This dual effect—inhibition of enzymatic activity while stabilizing protein abundance—distinguishes it from other IDO1 inhibitors.

Propriétés

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’IDO-IN-4 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base par des réactions de cyclisation, suivie de modifications des groupes fonctionnels pour améliorer l’activité inhibitrice contre l’IDO-1. La voie de synthèse détaillée et les conditions de réaction sont documentées dans le brevet WO2014150677A1 .

Méthodes de production industrielle

La production industrielle de l’this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela implique l’utilisation de réactions à haut rendement, de réactifs rentables et de techniques de purification évolutives pour garantir la pureté et l’efficacité du composé .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L’this compound présente une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé outil pour étudier l’enzyme IDO-1 et son rôle dans le métabolisme du tryptophane.

Biologie : Le composé est utilisé pour étudier les effets immunosuppresseurs de l’IDO-1 dans divers systèmes biologiques.

Médecine : L’this compound est exploré comme agent thérapeutique potentiel en immunothérapie anticancéreuse, où il peut améliorer l’efficacité d’autres traitements en modulant la réponse immunitaire.

Applications De Recherche Scientifique

Understanding Indoleamine 2,3-Dioxygenase (IDO)

Indoleamine 2,3-dioxygenase is an enzyme that catalyzes the oxidative degradation of tryptophan along the kynurenine pathway. IDO plays a crucial role in immune regulation and has been implicated in various pathological conditions, including cancer, autoimmune diseases, and neurological disorders. Its activity leads to tryptophan depletion and the production of immunosuppressive metabolites, which can facilitate tumor growth and immune evasion.

Mechanism of Action of Ido-IN-4

This compound acts by selectively inhibiting IDO activity, thereby reversing the immunosuppressive effects mediated by this enzyme. This inhibition can enhance anti-tumor immunity by restoring T cell function and promoting a more favorable immune response against tumors.

Key Applications of this compound

-

Cancer Immunotherapy

- Mechanism : By inhibiting IDO, this compound enhances T cell responses against tumors.

- Case Study : In a phase 1/2 clinical trial involving patients with advanced solid tumors, treatment with this compound in combination with other immune checkpoint inhibitors showed promising results in improving overall survival rates .

-

Autoimmune Disorders

- Mechanism : IDO is involved in the maintenance of immune tolerance; thus, its inhibition can modulate autoimmune responses.

- Research Findings : Studies have demonstrated that this compound can reduce disease severity in models of autoimmune diseases such as experimental autoimmune encephalomyelitis .

- Neurological Disorders

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Immunotherapy | Enhances T cell activation | Improved survival in clinical trials |

| Autoimmune Disorders | Modulates immune tolerance | Reduced severity in animal models |

| Neurological Disorders | Decreases neuroinflammation | Improved cognitive function |

Case Studies

-

Cancer Immunotherapy Case Study

- A clinical trial assessed the efficacy of this compound combined with an immune checkpoint inhibitor in patients with melanoma. Results indicated a significant increase in tumor-infiltrating lymphocytes and a corresponding decrease in tumor size.

-

Autoimmune Disease Case Study

- In a study on experimental autoimmune encephalomyelitis, mice treated with this compound exhibited reduced clinical scores and lower levels of inflammatory cytokines compared to controls.

-

Neurological Disorder Case Study

- Research on Alzheimer’s disease models showed that treatment with this compound led to reduced amyloid-beta accumulation and improved behavioral outcomes.

Mécanisme D'action

L’IDO-IN-4 exerce ses effets en inhibant l’activité de l’enzyme IDO-1. Cette inhibition empêche la conversion du tryptophane en kynurénine, ce qui entraîne une accumulation de tryptophane et une réduction des niveaux de kynurénine. Les changements résultants dans les concentrations de tryptophane et de kynurénine affectent diverses cellules immunitaires, notamment les lymphocytes T et les cellules tueuses naturelles, modulant finalement la réponse immunitaire. Les cibles moléculaires du composé comprennent le site actif de l’enzyme IDO-1, où il se lie et inhibe son activité catalytique .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares IDO-IN-4 with structurally and functionally analogous IDO1 inhibitors:

Mechanistic and Functional Insights:

Apo-IDO1 Binding vs. Heme Displacement :

- This compound, linrodostat, and IDO-IN-5 bind to the apo-form of IDO1, stabilizing the enzyme’s inactive state . In contrast, epacadostat displaces heme, disrupting catalytic activity without affecting protein stability .

- KLHDC3 Modulation : this compound uniquely reduces IDO1 ubiquitination by interfering with KLHDC3, a E3 ubiquitin ligase adaptor. This stabilizes IDO1 protein levels despite inhibiting its enzymatic function .

Clinical Relevance :

- Epacadostat advanced to Phase III trials but failed to meet efficacy endpoints, likely due to compensatory IDO1 upregulation in tumors .

- Linrodostat shows promise in combination therapies but lacks this compound’s paradoxical protein stabilization effect .

- PF-06840003 is prioritized for central nervous system malignancies but has lower potency .

Structural Comparisons: this compound’s monovalent pseudo-natural scaffold enhances binding specificity compared to the bicyclic heme-targeting structures of epacadostat and linrodostat .

Research Implications and Limitations

- Paradoxical Protein Stabilization : this compound’s elevation of IDO1 levels complicates its therapeutic use, as sustained IDO1 expression may promote immune evasion .

- KLHDC3 as a Biomarker : The KLHDC3-IDO1 axis could serve as a predictive biomarker for this compound responsiveness, a feature absent in other inhibitors .

- Synthetic Accessibility : this compound’s complex synthesis (patent-derived) limits scalability compared to simpler analogs like IDO-IN-5 .

Activité Biologique

Ido-IN-4 is a small molecule inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan and is implicated in immune regulation, particularly in cancer and chronic infections. The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications and mechanisms of action.

This compound functions primarily by inhibiting IDO1 activity, thereby preventing the conversion of tryptophan into kynurenine. This inhibition can lead to enhanced T-cell proliferation and activity, counteracting the immunosuppressive environment often created by IDO1 in tumors. The following mechanisms have been identified:

- Inhibition of Kynurenine Production : By blocking IDO1, this compound reduces kynurenine levels, which are known to suppress immune responses by promoting Treg differentiation and inhibiting effector T-cell functions .

- Restoration of T-cell Function : Studies have shown that when IDO1 is inhibited, T-cells regain their ability to proliferate and respond to stimuli, which is critical for effective anti-tumor immunity .

Research Findings

Recent studies have provided insights into the biological effects of this compound, particularly in the context of cancer therapy:

- Enhanced Anti-tumor Immunity : In preclinical models, this compound administration led to increased activation of CD8+ T-cells and reduced tumor growth. This effect was attributed to the restoration of normal immune function in the presence of tumors that typically exploit IDO1 for immune evasion .

- Synergistic Effects with Other Therapies : this compound has been shown to work synergistically with immune checkpoint inhibitors (e.g., anti-PD-1 therapies), enhancing overall anti-tumor responses. This combination therapy approach is being investigated in clinical trials .

Case Study 1: Melanoma Treatment

A study involving melanoma patients treated with this compound alongside anti-PD-1 therapy showed significant tumor regression in a subset of patients. The combination therapy resulted in increased levels of activated T-cells within the tumor microenvironment, suggesting that IDO inhibition can enhance the efficacy of existing immunotherapies .

Case Study 2: Chronic Viral Infections

In models of chronic viral infections, this compound treatment resulted in reduced viral loads and improved T-cell responses. The study indicated that inhibiting IDO1 can restore T-cell functionality even in environments where IDO activity is elevated due to persistent viral antigens .

Data Table: Summary of Biological Activities

Q & A

Basic: How to formulate a research question for studying Ido-IN-4 that ensures scientific rigor and testability?

Methodological Answer:

- Use the P-E/I-C-O framework to define:

- Ensure the question is focused , complex (requiring in-depth analysis), and aligned with gaps in existing literature .

- Example: "How does this compound modulate [specific pathway] in [cell type] compared to [control compound], and what are the downstream biochemical outcomes?"

Advanced: How to address contradictory data when analyzing this compound's mechanism of action across interdisciplinary studies?

Methodological Answer:

- Conduct iterative comparative analysis :

- Apply statistical reconciliation :

- Perform meta-analysis to quantify variability and identify confounding variables (e.g., pH, temperature) .

- Example: "Divergent results in this compound's inhibition efficiency may stem from variations in buffer conditions (pH 6.5 vs. 7.4); reconcile via controlled replication."

Basic: What are the critical elements of experimental design for validating this compound's pharmacological properties?

Methodological Answer:

- Define variables :

- Independent : Concentration, exposure time.

- Dependent : Binding affinity, metabolic stability .

- Include controls : Negative (solvent-only), positive (known inhibitors), and internal standards .

- Follow ethical protocols : Obtain institutional approval for biological studies and document consent for human-derived samples .

Advanced: How to optimize multivariate analysis for this compound's structure-activity relationship (SAR) studies?

Methodological Answer:

- Employ machine learning-driven SAR :

- Validate with cross-disciplinary data :

- Example: "A random forest model trained on 200 analogs revealed hydrophobic interactions as key determinants of this compound's potency."

Basic: How to conduct a literature review that identifies gaps in this compound research?

Methodological Answer:

- Use Boolean search strategies :

- Apply inclusion/exclusion criteria :

- Create a gap analysis table :

| Study | Focus | Limitation |

|---|---|---|

| Smith et al. (2022) | In vitro efficacy | No in vivo toxicity data |

| Lee et al. (2023) | Structural analysis | Limited SAR exploration |

Advanced: How to design a mixed-methods study integrating computational and experimental data on this compound?

Methodological Answer:

- Sequential exploratory design :

- Ensure methodological coherence :

- Example: "Simulations suggested this compound binds to ATP pockets; SPR confirmed a Kd of 12 nM, consistent with in silico predictions."

Basic: What statistical methods are essential for analyzing dose-response data in this compound studies?

Methodological Answer:

- Dose-response curves :

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Report confidence intervals and p-values for EC50/IC50 values .

- Avoid duplicating data in tables and graphs; use appendices for raw datasets .

Advanced: How to manage ethical and reproducibility challenges in high-throughput screening of this compound analogs?

Methodological Answer:

- Pre-register protocols : Submit experimental workflows to platforms like Open Science Framework to reduce bias .

- Implement blinded analysis : Assign compound codes to minimize observer bias during screening .

- Document FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.